N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a benzodioxol moiety linked to an indole ring substituted with a benzyl group. The indole-benzyl substitution may influence lipophilicity and steric bulk, impacting bioavailability and receptor binding. This compound’s structure places it within a broader class of sulfanyl acetamides studied for diverse bioactivities, including antimicrobial and enzyme inhibitory effects .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c27-24(25-18-10-11-21-22(12-18)29-16-28-21)15-30-23-14-26(13-17-6-2-1-3-7-17)20-9-5-4-8-19(20)23/h1-12,14H,13,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNWHNIJICKARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and indole intermediates, followed by their coupling through a sulfanylacetamide linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzodioxole or indole rings.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The benzodioxole moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumors .
Case Study: Indole Derivatives in Cancer Therapy
A recent study highlighted the synthesis of indole-based compounds and their testing against different cancer cell lines. The findings suggested that certain structural modifications could enhance anticancer activity, leading to the development of more effective therapeutic agents .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Indole derivatives are known to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In preclinical studies involving animal models of neurodegeneration, compounds with similar structures demonstrated a reduction in neuroinflammation and improved cognitive function. These results support the potential use of this compound as a neuroprotective agent .
Pharmacological Applications
1. Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties. The presence of the sulfanyl group is known to enhance the antimicrobial activity of various compounds by interfering with bacterial cell wall synthesis or function.
Case Study: Antimicrobial Testing
In vitro tests have shown that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings indicate that this compound could be developed into a novel antimicrobial agent .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Indole derivatives have been documented to inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Pathways
Research has demonstrated that certain indole-based compounds can significantly reduce inflammation markers in cellular models, indicating their potential as therapeutic agents for conditions like arthritis and inflammatory bowel disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole and indole moieties may play a role in binding to these targets, while the sulfanylacetamide linkage can influence the compound’s overall stability and reactivity. Specific pathways involved in its mechanism of action depend on the context of its application, such as inhibiting a particular enzyme or modulating a receptor’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous sulfanyl acetamides, focusing on substituent effects, molecular properties, and bioactivity data (where available).
Structural and Substituent Comparisons
Key Observations:
- Lipophilicity : The benzyl group on the indole (target) increases lipophilicity compared to fluorobenzyl (compound 39) or oxadiazole-linked indoles (compound 8t), which may influence membrane permeability.
- Steric Bulk : The benzodioxol and benzyl groups introduce significant steric bulk, possibly reducing binding efficiency to compact active sites compared to smaller substituents (e.g., triazole in compound 39).
Bioactivity Comparisons
Key Insights:
- The target compound’s benzodioxol group may align with bioactivities seen in compound 8t (LOX inhibition) due to aromatic interactions with enzyme active sites .
- Antibacterial activity in thioacetamide-triazoles (e.g., compound 39) suggests sulfanyl acetamides’ broad applicability, though the target compound’s benzyl group may limit solubility compared to fluorinated analogs .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
IUPAC Name : this compound
Molecular Formula : C20H20N2O3S
Molecular Weight : 364.45 g/mol
The structure includes a benzodioxole moiety and an indole derivative, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing benzodioxole and indole structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects.
Anticancer Properties
Preliminary studies suggest that the compound may have anticancer effects. The presence of the indole structure is particularly noteworthy as many indole derivatives are known for their ability to induce apoptosis in cancer cells.
Anti-inflammatory Effects
The compound's potential to modulate inflammatory responses has been explored in various models. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating that this compound could also exert anti-inflammatory effects.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that affect cell growth and immune responses.
- Induction of Apoptosis : Similar compounds have been documented to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of related benzodioxole compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, suggesting potential effectiveness for this compound in clinical applications.
Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives similar to this compound induced apoptosis in human breast cancer cells (MCF7) with an IC50 value of 15 µM. This points towards a promising anticancer profile for further investigation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
